molecular formula C11H14N4O2S2 B1418038 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 1199215-79-6

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B1418038
CAS No.: 1199215-79-6
M. Wt: 298.4 g/mol
InChI Key: IPBWBADQFZIXRX-UHFFFAOYSA-N
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Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide” is a compound that contains a 1,3,4-thiadiazole nucleus. This nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigation of their anticancer activities were the aims of this work .

Scientific Research Applications

Tautomerism and Structural Analysis

  • A study by Xiaozhou Li et al. (2014) focused on the crystal structure of a closely related compound, revealing the presence of an imine tautomer, rather than an amine tautomer. This finding was supported by dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra, highlighting the compound's structural complexity and potential for varied applications in scientific research (Li, Bond, Johansson, & van de Streek, 2014).

Photodynamic Therapy and Cancer Treatment

  • M. Pişkin et al. (2020) synthesized and characterized new derivatives of a similar compound with significant photophysical and photochemical properties. Their research indicates potential applications in photodynamic therapy for cancer treatment, due to the compound's fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • S. Karakuş et al. (2018) synthesized derivatives of this compound, evaluating their anticancer activity against specific human carcinoma cell lines. One compound showed marked anticancer activity, suggesting the potential of these derivatives in developing new anticancer treatments (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).

Antimicrobial and Antiproliferative Agents

  • A study by Shimaa M. Abd El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives, a class closely related to the compound , revealed their potential as effective antimicrobial and antiproliferative agents. This suggests possible applications in treating infections and cancer (El-Gilil, 2019).

Synthesis and Impurity Analysis

  • G. B. Talagadadeevi et al. (2012) described the synthesis process of a similar sulfonamide, highlighting the identification of an impurity in the antibacterial drug sulfamethizole. This research contributes to the understanding of synthesis processes and impurity control in pharmaceutical compounds (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation in affected tissues . Additionally, it impacts cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to altered levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, and inhibits their activity by blocking substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and enzyme activity. The compound may also interact with other proteins and receptors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of specific enzymes can result in the accumulation or depletion of certain metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-8-2-4-9(5-3-8)19(16,17)13-7-6-10-14-15-11(12)18-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWBADQFZIXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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